Praseodymium oxide

Catalog No.
S1508474
CAS No.
12036-32-7
M.F
O3Pr2
M. Wt
329.814 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praseodymium oxide

CAS Number

12036-32-7

Product Name

Praseodymium oxide

IUPAC Name

oxygen(2-);praseodymium(3+)

Molecular Formula

O3Pr2

Molecular Weight

329.814 g/mol

InChI

InChI=1S/3O.2Pr/q3*-2;2*+3

InChI Key

MMKQUGHLEMYQSG-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Pr+3].[Pr+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Pr+3].[Pr+3]

Solid Oxide Fuel Cells (SOFCs):

Pr₂O₃ is being explored as a potential material for the cathodes of SOFCs. These cells are a type of fuel cell that converts chemical energy into electrical energy through an electrochemical reaction at high temperatures .

Pr₂O₃, combined with other elements, forms perovskite structures known for their potential as efficient and stable SOFC cathode materials . Research is ongoing to optimize these materials for improved performance and durability in SOFC applications.

Luminescent Materials:

Pr₂O₃ exhibits luminescent properties, meaning it can absorb light and then emit light of a different wavelength. This property makes it a potential candidate for various applications, including:

  • Optical devices: Pr₂O₃ can be used in lasers, phosphors for lighting, and displays .
  • Biomedical imaging: Nanoparticles of Pr₂O₃ are being investigated for their potential use in bioimaging applications due to their unique luminescence properties .

Catalysis:

Pr₂O₃ shows potential as a catalyst in various chemical reactions. Research is ongoing to explore its effectiveness in:

  • Hydrogen production: Pr₂O₃-based catalysts are being studied for their ability to split water molecules into hydrogen gas, a potential clean energy source .
  • Environmental remediation: Pr₂O₃-based catalysts are being investigated for their ability to degrade organic pollutants in water and soil .

Praseodymium oxide, specifically praseodymium(III,IV) oxide, is an inorganic compound with the formula Pr6_6O11_{11}. It is characterized by a cubic fluorite crystal structure and is known for its mixed valency of praseodymium ions, existing in both the +3 and +4 oxidation states. This unique structure contributes to its catalytic properties and stability under ambient conditions. Praseodymium oxide is generally insoluble in water but can react with acids to form praseodymium salts .

Pr2O3 is considered to be relatively low-toxic []. However, it is recommended to handle it with care to avoid inhalation or ingestion, as it may cause irritation. Pr2O3 is not flammable but can react with strong acids or reducing agents [].

Safety Precautions:

  • Wear gloves, safety glasses, and a dust mask when handling Pr2O3.
  • Wash hands thoroughly after handling the compound.
  • Avoid inhaling or ingesting Pr2O3.
  • Store Pr2O3 in a sealed container in a dry, well-ventilated area.
, including the oxidative coupling of methane and carbon monoxide oxidation.
  • Pigments: The compound is utilized in ceramics and glass manufacturing for coloring purposes due to its unique optical properties.
  • Optical Materials: Praseodymium-doped glass is used in optical devices and welding goggles due to its ability to block infrared radiation .
  • Praseodymium oxide can be synthesized through several methods:

    • Solid-State Methods: Commonly involves heating praseodymium salts such as nitrate or hydroxide at high temperatures (above 500 °C). This process typically includes a calcination step to achieve crystalline structures.
    • Thermolysis: Involves the decomposition of precursors at elevated temperatures.
    • Molten Salt Method: A technique that utilizes molten salts as a medium for the synthesis of the oxide.
    • Precipitation Methods: Involves precipitating praseodymium from solution using various reagents .

    Research into the interactions of praseodymium oxide with other materials has shown its potential as a catalyst for various reactions. Notably, studies have demonstrated its effectiveness in soot oxidation and carbon monoxide oxidation, where it acts by facilitating the conversion of toxic gases into less harmful substances. The presence of oxygen vacancies within its structure enhances its catalytic activity by allowing for easier adsorption and reaction of gases on its surface .

    Praseodymium oxide shares similarities with several other rare earth oxides. Below is a comparison highlighting its uniqueness:

    CompoundFormulaOxidation StatesStructure TypeUnique Features
    Praseodymium(III) oxidePr2_2O3_3+3HexagonalUsed in glass coloring; forms light green crystals.
    Cerium(IV) oxideCeO2_2+4CubicHigh oxygen storage capacity; used in catalysis.
    Neodymium(III) oxideNd2_2O3_3+3CubicUsed in magnets and lasers; exhibits strong magnetism.
    Samarium(III) oxideSm2_2O3_3+3CubicUsed in phosphors; unique luminescent properties.

    Praseodymium oxide's mixed valency and ability to exist in both +3 and +4 states set it apart from these other compounds, enhancing its catalytic properties and making it particularly valuable in industrial applications .

    Praseodymium oxide, specifically in its Praseodymium(III,IV) oxide form (Pr₆O₁₁), demonstrates exceptional catalytic performance in the oxidative coupling of methane to produce ethane and ethylene [6]. The catalyst exhibits remarkable selectivity towards C₂ hydrocarbons, with commercial praseodymium oxide prepared from oxalate precursors achieving approximately 50% C₂ selectivity at operating temperatures of 850°C [24]. This performance represents one of the highest selectivities observed among lanthanide oxide catalysts for this transformation [24].

    The reaction mechanism involves the activation of methane molecules through interaction with oxygen species on the praseodymium oxide surface [3]. Methane is initially activated to form methyl radicals through contact with surface oxygen, which subsequently combine to form ethane [3]. The ethane can then undergo dehydrogenation, either spontaneously or through catalytic intervention, to produce ethylene [3]. The multiple oxidation states of praseodymium, specifically Pr(III) and Pr(IV), enable rapid regeneration of active catalyst species through a peroxide anion (O₂²⁻) mechanism [3].

    Sodium-promoted praseodymium oxide systems demonstrate enhanced performance, achieving C₂ selectivities of 60-70% with methane conversions ranging from 25-35% [3]. The addition of tetrachloromethane to the reactant stream significantly improves catalytic activity by forming praseodymium oxychloride species, which exhibit superior stability compared to pure praseodymium oxide [6]. Higher partial pressures of both carbon dioxide and methane favor C₂ formation over the praseodymium oxide catalyst system [24].

    Table 1: Oxidative Coupling of Methane Performance Data

    CatalystTemperature (°C)C₂ Selectivity (%)CH₄ Conversion (%)Reaction Time (h)
    Pr₆O₁₁ (commercial)850---
    Pr₆O₁₁ (oxalate precursor)850~5020-3020
    Pr₆O₁₁ (various preparations)85025-4515-2510-15
    Sodium-promoted Pr₆O₁₁85060-7025-3515-20

    CO Oxidation: Surface Carbonate Formation and Oxygen Vacancy Dynamics

    The catalytic oxidation of carbon monoxide over praseodymium oxide proceeds through a well-defined mechanism involving surface carbonate formation and oxygen vacancy dynamics [3]. In the Pr₆O₁₁-catalyzed oxidation process, carbon monoxide initially binds to the catalyst surface to form a bidentate carbonate species [3]. This intermediate subsequently converts to a monodentate carbonate species, which then decomposes to release carbon dioxide and complete the catalytic cycle [3].

    The conversion from bidentate to monodentate carbonate creates an oxygen vacancy on the catalyst surface, which can be rapidly refilled due to the high oxygen mobility derived from the mixed oxidation states of praseodymium centers [3]. This oxygen vacancy dynamics represents a critical aspect of the catalytic mechanism, as the ability to generate and heal oxygen vacancies directly correlates with catalytic activity [13].

    Gold promotion significantly enhances the catalytic performance of praseodymium oxide systems, reducing the required reaction temperature from 550°C to 140°C [3]. This dramatic temperature reduction results from synergistic effects between praseodymium(III,IV) oxide species and gold nanoparticles [3]. The addition of praseodymium to ceria lattices increases both oxygen desorption at low temperatures and oxygen vacancy creation compared to pure ceria systems [8].

    Praseodymium-ceria mixed oxides demonstrate superior oxygen exchange capabilities at lower temperatures compared to pure ceria, with Ce₀.₅Pr₀.₅O₂₋δ compositions showing optimal performance [8]. The oxygen vacancy concentration increases significantly when praseodymium is incorporated into ceria structures, with higher praseodymium content correlating with increased vacancy concentrations [13].

    Table 2: CO Oxidation Catalytic Performance Data

    Catalyst SystemTemperature (°C)CO Conversion (%)Reaction MechanismSurface Area (m²/g)
    Pr₆O₁₁55025Carbonate formation-
    Au/Pr₆O₁₁14095Synergistic effect-
    Pr₆O₁₁ (nano)45070Oxygen vacancy25-40
    Ce-Pr mixed oxide40085Redox cycle20-30

    Diesel Soot Combustion: Active Oxygen Species and Catalytic Cycle Optimization

    Praseodymium oxide nanorods demonstrate excellent catalytic activity for diesel soot oxidation, with enhanced performance attributed to their high oxygen mobility and active oxygen species generation [2]. The catalyst achieves T₅₀ temperatures (temperature for 50% soot conversion) of approximately 580°C and T₉₀ temperatures of 650°C under oxygen/nitrogen atmospheres [2]. This performance surpasses many conventional soot oxidation catalysts and represents a significant advancement in diesel exhaust aftertreatment technology [2].

    Ceria-praseodymia mixed oxide catalysts exhibit superior soot combustion activity compared to pure ceria systems [8]. The Ce₀.₅Pr₀.₅O₂₋δ composition demonstrates the most active performance in the series, achieving T₅₀ temperatures of 520°C under nitrogen oxide/oxygen atmospheres [8]. The enhanced activity results from improved oxygen mobility in the bulk oxide and increased active oxygen species on the surface [8].

    The catalytic mechanism involves the generation of active oxygen species through the redox properties of praseodymium oxide [8]. The addition of praseodymium to ceria lattices increases oxygen desorption at low temperatures and promotes the creation of oxygen vacancies, which serve as active sites for soot oxidation [8]. Under nitrogen oxide/oxygen atmospheres, the catalyst shows greater soot combustion activity when prepared by nitrate calcination methods [8].

    Atmosphere composition significantly influences catalytic performance, with oxygen/nitrogen atmospheres favoring different preparation methods compared to nitrogen oxide/oxygen systems [8]. The co-precipitation method proves more favorable under oxygen/nitrogen conditions due to better dopant insertion in the ceria lattice, leading to improved oxygen mobility [8].

    Table 3: Diesel Soot Combustion Performance Data

    CatalystT₅₀ (°C)T₉₀ (°C)AtmosphereSurface Area (m²/g)
    Pr₆O₁₁ nanorods580650O₂/N₂35
    Ce₀.₅Pr₀.₅O₂₋δ520580NOₓ/O₂28
    Ce₀.₈Pr₀.₂O₂₋δ550610O₂/N₂25
    Pure CeO₂620680O₂/N₂20

    Photocatalytic Degradation of Organic Pollutants (e.g., 2-Naphthol)

    Praseodymium oxide nanostructures exhibit significant photocatalytic activity for the degradation of organic pollutants, particularly 2-naphthol under ultraviolet light irradiation [12]. The photocatalytic performance depends strongly on the morphology and particle size of the praseodymium oxide nanostructures, which can be controlled through the molar ratio of praseodymium nitrate and Schiff base ligands during synthesis [12]. The degradation efficiency reaches approximately 85% within 120 minutes of ultraviolet light exposure [12].

    The photocatalytic mechanism involves the generation of reactive oxygen species upon light activation of the praseodymium oxide semiconductor [9]. Under light irradiation, electron-hole pairs are generated, leading to the formation of hydroxyl radicals and superoxide anions that attack organic pollutant molecules [9]. The high oxygen mobility characteristic of praseodymium oxide systems contributes to enhanced photocatalytic performance compared to other rare earth oxides [9].

    Praseodymium-containing composite photocatalysts demonstrate superior performance compared to single-component systems [25]. Cerium-manganese oxide composites with praseodymium incorporation achieve degradation efficiencies of 92.7% for acebutolol under visible light irradiation within 90 minutes [25]. The enhanced performance results from improved charge separation and increased active species generation [25].

    Operating conditions significantly influence photocatalytic efficiency, with optimal catalyst loading, pollutant concentration, and solution pH being critical parameters [25]. Higher catalyst dosages generally improve degradation rates up to an optimal threshold, beyond which particle agglomeration reduces available active sites [25]. The photocatalytic activity decreases with increasing pollutant concentration due to competition for charge carriers and light absorption [25].

    Table 4: Photocatalytic Degradation Performance Data

    Target PollutantPr CatalystDegradation Efficiency (%)Reaction Time (min)Light Source
    2-NaphtholPr₆O₁₁ nanostructures85.0120UV
    AcebutololCe@MnO₂ (with Pr)92.790Visible
    NaphthalenePr-doped systems75.0150Visible
    Organic dyesPr₆O₁₁ composites80.0180UV-Vis

    Methanol Synthesis via Direct Methane Conversion

    Praseodymium-based mixed oxide catalysts demonstrate promising performance for direct methane to methanol conversion under ambient conditions [4]. Copper-gold supported on praseodymium-doped ceria (Cu-Au/Ce₁₋ₓPrₓO₂₋δ) and praseodymium-doped zirconia (Cu-Au/Zr₁₋ₓPrₓO₂₋δ) systems achieve methanol selectivities of 70-75% with yields ranging from 45-50 μmol/g·h [4]. The praseodymium incorporation enhances the oxygen vacancy concentration and improves the redox properties essential for methane activation [4].

    The reaction mechanism involves the activation of methane through interaction with oxygen vacancies and metal-oxide interfaces [11] [15]. Palladium-interfacial carbon-ceria systems with praseodymium promotion achieve exceptional methanol selectivity of 100% at 75°C using hydrogen peroxide as the oxidizing agent [11] [15]. The yield reaches 117 μmol/g catalyst, representing one of the highest reported values for direct methane to methanol conversion [11] [15].

    Solvent interactions play a critical role in methanol selectivity through an Eley-Rideal-like mechanism [11] [15]. The presence of water facilitates methanol desorption and prevents overoxidation to carbon dioxide [11] [15]. Density functional theory calculations reveal that the interfacial carbon modulates metal-oxide interactions and facilitates tandem methane activation and peroxide decomposition [11] [15].

    The catalytic performance depends on the identification and optimization of active sites under working conditions [4]. Near ambient pressure X-ray photoelectron spectroscopy and X-ray absorption spectroscopy techniques enable the determination of electronic states and structural features during catalysis [4]. Concentration-modulation Fourier transform infrared spectroscopy and operando Raman scattering provide mechanistic insights into the reaction pathways [4].

    Table 5: Methanol Synthesis via Direct Methane Conversion

    Catalyst SystemTemperature (°C)Methanol Selectivity (%)Methanol Yield (μmol/g·h)Reaction Conditions
    Cu-Au/Ce₁₋ₓPrₓO₂₋δ2007045Batch mode
    Pd-iC-CeO₂ (with Pr)75100117H₂O₂ oxidant
    Pr-based mixed oxide2506535Flow reactor
    Cu-Au/Zr₁₋ₓPrₓO₂₋δ2207550Ambient pressure

    Mixed Oxide Systems (Cerium Oxide, Zirconium Oxide, Lanthanum Nickel Oxide) for Enhanced Catalytic Performance

    Praseodymium oxide demonstrates exceptional catalytic performance when incorporated into mixed oxide systems, particularly in combination with cerium oxide, zirconium oxide, and lanthanum nickel oxide. These systems exhibit synergistic effects that significantly enhance catalytic activity compared to individual oxide components [1].

    Cerium-Praseodymium Mixed Oxide Systems

    The cerium-praseodymium oxide system, represented by the formula CexPr1-xO2-δ, shows remarkable catalytic properties for various oxidation reactions. Research indicates that praseodymium-rich compositions, ranging from Ce0.3Pr0.7O2-δ to pure praseodymium oxide, result in significant increases in oxygen evolution and enhanced catalyst reducibility [1]. The Ce0.3Pr0.7O2-δ composition achieved 50% soot conversion at 511°C, while Ce0.2Pr0.8O2-δ reached the same conversion level at 538°C, demonstrating superior performance compared to pure cerium oxide systems [1].

    The enhanced catalytic activity stems from the unique redox properties of praseodymium oxide. The presence of both praseodymium 3+ and praseodymium 4+ oxidation states promotes excellent oxygen mobility in the bulk structure, creating highly effective combustion catalysts [1]. The ability to generate high populations of oxygen vacancies at low temperatures, rather than direct activation of gas-phase oxygen, influences the catalytic performance of praseodymium-doped ceria catalysts [1].

    Zirconium-Praseodymium Mixed Oxide Systems

    Cerium-zirconium mixed oxides benefit significantly from praseodymium incorporation. The CexZr1-xO2 system supported on titanium oxide shows enhanced thermal stability and improved dispersion behavior when modified with praseodymium oxide [2]. The incorporation of praseodymium stabilizes cerium 3+ ions at higher temperatures while maintaining zirconium and titanium in their 4+ oxidation states [2].

    Lanthanum Nickel Oxide Systems

    The integration of praseodymium oxide with lanthanum nickel oxide (LaNiO3) creates highly effective mixed oxide catalysts. Temperature-programmed reduction and X-ray photoelectron spectroscopy analyses indicate the development of strong interactions between nickel species and the mixed oxide supports containing praseodymium [3]. These interactions result in enhanced oxygen storage capacity and improved catalytic activity for various oxidation reactions [3].

    Performance Data for Mixed Oxide Systems

    CompositionTemperature for 50% Conversion (°C)Oxygen EvolutionReducibility Enhancement
    Ce0.3Pr0.7O2-δ511Significant increaseHigh
    Ce0.2Pr0.8O2-δ538Significant increaseHigh
    Pure PrO2-δ395HighestMaximum
    CeO2 (reference)>600BaselineBaseline

    The superior performance of praseodymium-containing mixed oxides is attributed to the formation of defective ordered structures and the creation of oxygen vacancies that facilitate oxygen mobility. These systems demonstrate exceptional thermal stability and maintain high catalytic activity even at elevated temperatures, making them suitable for demanding industrial applications [4].

    Perovskite-Praseodymium Oxide Composites in Solid Oxide Fuel Cells

    Praseodymium oxide composites with perovskite structures represent a significant advancement in solid oxide fuel cell technology, offering enhanced electrochemical performance and improved stability characteristics [5] [6].

    Strontium Iron Molybdenum Oxide-Praseodymium Cerium Oxide Composites

    The most notable development in this area is the strontium iron molybdenum oxide (Sr2Fe1.5Mo0.5O6-δ, SFM) perovskite cathode infiltrated with praseodymium-cerium oxide (Pr0.2Ce0.8O2-δ, PCO). This composite system demonstrates remarkable electrochemical performance, with the PCO infiltration doubling the cell power density at 800°C compared to the bare SFM cathode [5].

    The enhanced performance of the SFM-PCO composite is attributed to several factors. The praseodymium-cerium oxide infiltration significantly improves oxygen reduction reaction kinetics by providing additional pathways for oxygen ion transport and creating extended triple-phase boundaries [5]. The composite exhibits minimized impedance degradation over extended operation periods, with stability demonstrated for over 50 hours of continuous operation [5].

    Strontium Cobalt Oxide Perovskite Systems

    Praseodymium-doped strontium cobalt oxide perovskites, particularly Sr0.7R0.3CoO3-δ (where R includes rare earth elements), show exceptional mixed ionic-electronic conducting properties. The praseodymium-containing variants demonstrate electrical conductivity values exceeding 200 S/cm at 850°C, well above the minimum requirement of 100 S/cm for practical solid oxide fuel cell applications [6].

    These perovskite systems exhibit unique structural characteristics, including tetragonal symmetry with oxygen vacancies concentrated at specific crystallographic positions. The oxygen deficiency creates favorable conditions for oxygen ion mobility, essential for efficient cathode operation in solid oxide fuel cells [6].

    Electrochemical Performance Data

    Perovskite-Praseodymium Oxide SystemPolarization Resistance (Ω·cm²)Power Density (mW/cm²)Operating Temperature (°C)
    Sr2Fe1.5Mo0.5O6-δ (baseline)0.5400800
    Sr2Fe1.5Mo0.5O6-δ + PCO infiltration0.25800800
    Sr0.7Pr0.3CoO3-δ0.17750850
    Pr0.6Sr0.4Fe0.8Co0.2O3-δ0.146Not specified800

    Structural Considerations

    The success of perovskite-praseodymium oxide composites relies on careful control of the crystal structure and defect chemistry. The incorporation of praseodymium ions creates oxygen vacancies that enhance ionic conductivity while maintaining electronic conductivity through mixed valence states [7]. The tetragonal structure of these systems provides optimal oxygen diffusion pathways, with defective oxygen atoms facilitating oxygen transport across the structure [6].

    Praseodymium-Cerium Oxide (PCO) Infiltrated Cathodes for Stability and Chromium Resistance

    Praseodymium-cerium oxide infiltrated cathodes represent a breakthrough in addressing the critical challenge of chromium poisoning in solid oxide fuel cells, while simultaneously providing enhanced electrochemical stability [8] [9].

    Chromium Poisoning Mitigation

    Chromium poisoning from metallic interconnects represents one of the most significant degradation mechanisms in solid oxide fuel cells. Research demonstrates that praseodymium-cerium oxide infiltration provides exceptional resistance to chromium-induced degradation through multiple mechanisms [8] [9].

    The PCO infiltration improves cathode resistance to chromium poisoning by suppressing strontium degradation, a primary pathway for chromium incorporation into the cathode structure [5]. Studies using praseodymium 0.1 cerium 0.9 oxide 2-δ (Pr0.1Ce0.9O2-δ) cathodes show that this material, being free of strontium segregation, provides a more stable platform for systematic investigation of chromium-induced degradation effects [9].

    Degradation and Recovery Mechanisms

    Serial infiltration experiments with acidic chromium-based oxides demonstrate severe degradation in oxygen reduction reaction activity, reflected in a 20-fold increase in area specific resistance without corresponding changes in activation energy [9]. However, the application of praseodymium-cerium oxide systems allows for complete recovery of performance through subsequent infiltration with basic calcium-based species [8].

    The recovery mechanism operates through surface acidity control. Chromium species act as acidic additives that degrade oxygen reduction reaction activity, while calcium species provide basic surface modifications that restore and enhance performance [8]. This approach has demonstrated the ability to not only recover chromium-poisoned surfaces but also achieve performance levels exceeding the original unpoisoned response [10].

    Long-term Stability Performance

    Extended stability testing reveals that PCO-infiltrated cathodes maintain stable performance over operational periods exceeding 50 hours [5]. The stability improvement is attributed to the enhanced surface exchange properties and reduced tendency for surface segregation compared to conventional cathode materials [8].

    Performance Recovery Data

    Cathode ConfigurationArea Specific Resistance (Ω·cm²)Performance ChangeRecovery Method
    Pr0.1Ce0.9O2-δ (baseline)0.15BaselineN/A
    Pr0.1Ce0.9O2-δ + Cr (degraded)3.020x increase (degradation)Chromium poisoning
    Pr0.1Ce0.9O2-δ + Cr + Ca (recovered)0.15Full recoveryCalcium infiltration
    Sr2Fe1.5Mo0.5O6-δ + PCO0.2550% improvementPCO infiltration

    Surface Chemistry and Stability

    The enhanced stability of PCO-infiltrated cathodes is attributed to fundamental changes in surface chemistry. X-ray photoelectron spectroscopy analysis reveals that performance degradation and recovery are directly related to depressed and enhanced redox properties at the PCO surface [8]. The formation of oxygen vacancies and the maintenance of mixed valence states in praseodymium ions provide intrinsic resistance to chromium incorporation [9].

    Metal-Supported Solid Oxide Fuel Cell Electrodes with Praseodymium Oxide Infiltration

    Metal-supported solid oxide fuel cells with praseodymium oxide infiltration represent a significant technological advancement, offering improved power density, enhanced durability, and reduced operating temperatures compared to conventional ceramic-supported designs [11] [12].

    Infiltration Methodology and Electrode Design

    The infiltration technique provides a cost-effective method for developing nanostructured electrodes that accelerate the sluggish oxygen reduction reaction and enhance electrochemical performance at intermediate temperatures (600-800°C) [11]. For metal-supported solid oxide fuel cells, the identification of highly efficient oxygen reduction reaction catalysts is particularly challenging due to lower temperature operation requirements [11].

    The electrode design consists of a porous metal support (typically stainless steel) with ceramic backbone layers and infiltrated catalysts. The praseodymium oxide infiltration is performed using aqueous solutions of praseodymium nitrate, followed by thermal treatment to form the active oxide phase [11]. The infiltration process creates nanostructured praseodymium oxide particles with sizes ranging from 20-100 nm, providing large surface areas for enhanced electrochemical activity [11].

    Binary Layer Composite Systems

    Advanced electrode designs utilize binary layer composite structures where praseodymium oxide is combined with other active materials. The most successful configuration involves initial infiltration with praseodymium oxide followed by secondary infiltration with perovskite materials such as neodymium 0.6 strontium 0.4 cobalt oxide 3-δ (Nd0.6Sr0.4CoO3-δ) [11].

    This layered approach allows each component to provide specific functionality: praseodymium oxide enhances ionic conductivity and provides additional pathways for oxide ion transport, while the perovskite component contributes to electronic conductivity and catalytic activity [11].

    Electrochemical Performance Enhancement

    Metal-supported solid oxide fuel cells with praseodymium oxide infiltration demonstrate significant performance improvements across various operating temperatures. The composite electrodes achieve the lowest polarization resistance of 0.05 Ω·cm² at 700°C compared to 0.1 Ω·cm² for non-praseodymium oxide systems under similar conditions [11].

    Performance Data for Metal-Supported Systems

    Electrode ConfigurationPolarization Resistance (Ω·cm²)Peak Power Density (mW/cm²)Operating Temperature (°C)
    Nd0.6Sr0.4CoO3-δ (NSC)0.1 (700°C)165700
    PrOx-Nd0.6Sr0.4CoO3-δ0.05 (700°C)329700
    Pr6O11 infiltrated0.19 (700°C)1120700
    LSCF/GDC/YSZ system0.08 (650°C)176650

    Distribution Function of Relaxation Time Analysis

    Advanced electrochemical characterization using distribution function of relaxation time analysis reveals that praseodymium oxide infiltration significantly improves the processes involved in the oxygen reduction reaction [11]. The analysis shows that praseodymium oxide infiltration mainly enhances surface exchange processes, such as oxygen dissociative adsorption and desorption, compared to charge transfer processes [11].

    The enhancement is attributed to the high ionic conductivity of praseodymium oxide, which provides additional pathways for oxide ion transport from the backbone surface to the electrolyte [11]. The extension of the triple-phase boundary resulting from praseodymium oxide infiltration creates more active sites for the oxygen reduction reaction [11].

    Durability and Stability Considerations

    Long-term stability testing of metal-supported systems reveals that praseodymium oxide infiltration provides enhanced durability compared to conventional electrode materials. However, coarsening of nano-praseodymium oxide particles during extended operation remains a challenge that requires ongoing research attention [13].

    The stability of metal-supported systems with praseodymium oxide infiltration can be improved through pre-coarsening treatments, atomic layer deposition barrier layers, and support pre-oxidation [13]. These approaches help maintain the nanostructure and prevent degradation during extended operation periods [13].

    Piezoelectric and Dielectric Properties in Doped Ceramics

    Praseodymium oxide doping in ceramic materials produces significant enhancements in piezoelectric and dielectric properties, making these materials attractive for various electromechanical applications [14] [15].

    Barium Titanate-Based Systems

    Praseodymium oxide doped barium zirconium titanate ceramics, with the formula Ba(Zr0.02Ti0.98)O3 + Pr6O11, demonstrate exceptional piezoelectric properties. The optimal doping concentration of 0.02 weight percent praseodymium oxide yields a maximum piezoelectric coefficient (d33) of 354 pC/N, representing a significant improvement over undoped systems [14].

    The same composition exhibits a remarkably high dielectric constant of 15,117.2 measured at the Curie temperature and 100 Hz frequency [14]. These materials also demonstrate superior strain characteristics, with a positive strain of 0.64% at an electric field of 27.13 kV/cm, making them suitable for high-strain actuation applications [14].

    Lead Titanate-Based Systems

    Praseodymium and yttrium co-doped lead titanate ceramics with the general formula Pb1-xPrxTi1-yYyO3 show systematic improvements in piezoelectric properties with increasing praseodymium content. The piezoelectric coefficient increases from 28 pC/N for x=0.02 to 68 pC/N for x=0.06, before decreasing to 54 pC/N for x=0.08 [16] [17].

    Piezoelectric and Dielectric Property Data

    CompositionPiezoelectric Coefficient d33 (pC/N)Dielectric ConstantCurie Temperature (°C)
    Ba(Zr0.02Ti0.98)O3 + 0.02 wt% Pr6O1135415,117.2Not specified
    Pb0.98Pr0.02Ti0.98Y0.02O3282,178425
    Pb0.96Pr0.04Ti0.98Y0.02O3521,486398
    Pb0.94Pr0.06Ti0.98Y0.02O3681,225378
    Pb0.92Pr0.08Ti0.98Y0.02O3541,000356

    Structural and Dielectric Mechanisms

    The enhancement in piezoelectric properties is attributed to the decrease in crystal tetragonality with praseodymium doping, which facilitates domain reorientation during poling [17]. The substitution of praseodymium ions creates structural distortions that promote easier domain switching and higher piezoelectric response [17].

    X-ray diffraction analysis confirms single-phase formation with perovskite structure having tetragonal symmetry in all doped compositions [16]. The microstructural analysis shows formation of dense microstructures with grain sizes ranging from 0.38 to 0.54 micrometers, contributing to the enhanced electrical properties [16].

    Photoluminescence and Multifunctional Properties

    Praseodymium-doped ceramics exhibit remarkable photoluminescence properties in addition to their piezoelectric characteristics. The Ba0.5Ca0.5Ti0.7Zr0.3O3:Pr3+ system demonstrates intense red photoluminescence emission at room temperature, with optical properties significantly improved through titanium 4+ substitution by zirconium 4+ ions [15].

    The photoluminescence enhancement is attributed to local lattice variations induced by zirconium ion substitution, which decreases the concentration of photoluminescence-quenching defects in the structure [15]. The combination of good dielectric properties and strong photoluminescence effects makes these materials promising candidates for multifunctional applications [15].

    Frequency-Dependent Dielectric Behavior

    The dielectric properties of praseodymium-doped ceramics show characteristic frequency dependence. The dielectric constant remains relatively stable across wide frequency ranges (10 Hz to 100 kHz) with low dielectric loss values (tan δ < 0.4) [15]. The substitution of larger zirconium ions for smaller titanium ions induces compressive stresses that affect the dielectric response and contribute to the formation of pseudocubic phases [15].

    Applications and Future Prospects

    The exceptional piezoelectric and dielectric properties of praseodymium oxide-doped ceramics make them attractive for various applications including sensors, actuators, energy harvesting devices, and multifunctional systems combining piezoelectric and optical properties [15]. The development of lead-free compositions with comparable performance to lead-based systems represents a significant advancement toward environmentally friendly piezoelectric materials [14].

    The research findings demonstrate that praseodymium oxide doping provides a versatile approach for enhancing the functional properties of ceramic materials while maintaining structural stability and processing compatibility with conventional ceramic manufacturing techniques [15] [14].

    Physical Description

    DryPowde

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    H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    12036-32-7

    Wikipedia

    Praseodymium(III) oxide

    General Manufacturing Information

    Praseodymium oxide (Pr2O3): ACTIVE

    Dates

    Last modified: 08-15-2023

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